trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a chemical compound with the molecular formula CHFO and a molecular weight of approximately 292.37 g/mol. This compound is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. It is notable for its unique bicyclic framework, which contributes to its chemical properties and potential applications in various fields such as medicinal chemistry and material science.
The synthesis of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one typically involves several key steps:
Industrial production methods have not been extensively documented, but they generally involve scaling up laboratory synthesis processes while optimizing reaction conditions for larger-scale production .
The molecular structure of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one can be described as follows:
The canonical SMILES representation of this compound is C1CC(CCC1C2CCC(=O)CC2)C3=CC=C(C=C3F)F, indicating the arrangement of atoms and bonds within the molecule .
trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one can undergo several types of chemical reactions:
The mechanism of action for trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one involves its interaction with specific biological targets:
This compound's unique structural features contribute to its potential as a lead compound in drug development .
The physical and chemical properties of trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one include:
Safety data indicates that this compound can cause skin irritation and serious eye irritation; therefore, proper handling precautions should be observed .
trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2